molecular formula C17H23NO3 B8004116 Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate

Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate

Cat. No.: B8004116
M. Wt: 289.4 g/mol
InChI Key: WOZNRWGSSVOOFJ-GQCTYLIASA-N
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Description

Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-hydroxycinnamyl substituent at the 3-position. Comparisons are thus drawn from structurally related azetidine derivatives with analogous substituents.

Properties

IUPAC Name

tert-butyl 3-[(E)-3-(3-hydroxyphenyl)prop-2-enyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-14(12-18)8-4-6-13-7-5-9-15(19)10-13/h4-7,9-10,14,19H,8,11-12H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZNRWGSSVOOFJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C/C=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 3-hydroxycinnamyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated through standard workup procedures, including extraction, washing, and purification by column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can participate in substitution reactions, where the tert-butyl group or the cinnamyl moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cinnamaldehyde derivatives, while reduction can produce cinnamyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of azetidine compounds have been explored for their potential as Janus kinase (JAK) inhibitors, which are useful in treating inflammatory and autoimmune diseases as well as certain types of cancer .

1.2 Therapeutic Potential

Research indicates that compounds related to this compound may exhibit anti-inflammatory and anticancer properties. The azetidine ring structure is known for its biological activity, and modifications can enhance its efficacy against specific targets. For example, studies have shown that azetidine derivatives can inhibit the activity of protein kinases involved in cancer progression .

Organic Synthesis Applications

2.1 Synthetic Strategy

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group transformations. This compound can be synthesized from readily available starting materials, making it a versatile building block in organic chemistry .

2.2 Use in Complex Molecule Construction

This compound is particularly valuable in the construction of complex molecules due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. Its stability under different reaction conditions allows chemists to utilize it in diverse synthetic pathways, leading to the creation of novel compounds with potential pharmacological activities .

Case Study 1: JAK Inhibitors

A study highlighted the synthesis of azetidine derivatives as JAK inhibitors using this compound as a precursor. The synthesized compounds demonstrated significant inhibition of JAK activity in vitro, indicating their potential for further development into therapeutic agents for autoimmune diseases .

Case Study 2: Anticancer Activity

Another research effort focused on modifying the azetidine structure to enhance its anticancer properties. The derivatives showed promising results in inhibiting tumor cell proliferation in preclinical models, suggesting that this compound could be a lead candidate for further drug development targeting cancer cells .

Data Table: Summary of Applications

Application AreaDescriptionExample Uses
Pharmaceutical SynthesisIntermediate for drug developmentJAK inhibitors for autoimmune diseases
Therapeutic PotentialAnti-inflammatory and anticancer propertiesCancer treatment
Organic SynthesisVersatile building block for complex molecule constructionSynthesis of novel compounds

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The cinnamyl moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate with structurally analogous azetidine derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Diversity and Reactivity

Azetidine derivatives with tert-butyl carbamate protection exhibit tunable reactivity based on substituents at the 3-position. Key analogs include:

Table 1: Comparison of Substituents and Molecular Properties
Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Synthetic Method Yield (%) Applications/Notes
This compound (Target) 3-Hydroxycinnamyl ~307.36* Not reported in evidence N/A Hypothesized for drug scaffolds
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) 1-Hydroxybutyl, 4-methoxyphenyl 310.22 Preparative HPLC purification 42 Diastereoselective synthesis studies
Tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate (28) Allyl, cyano 222.28 LiHMDS-mediated alkylation 74 Diversified synthesis intermediates
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate Iodomethyl 255.15 Literature-based alkylation N/A Precursor for C-glycoside synthesis
Tert-butyl 3-(N′-hydroxycarbamimidoyl)azetidine-1-carboxylate N′-Hydroxycarbamimidoyl 229.27 Multi-step functionalization N/A Chelation or metal-binding applications
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate Bis(hydroxymethyl) 217.27 High-yield gram-scale synthesis 97 Solubility-enhancing motifs
Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate 3-Hydroxyphenyl 249.31 Not detailed in evidence N/A Aromatic pharmacophore development

*Estimated based on molecular formula.

Physicochemical and Functional Properties

  • Hydrophilicity: Bis(hydroxymethyl) and hydroxyimino substituents (e.g., ) enhance solubility, critical for bioavailability in drug design.
  • Reactivity : Iodomethyl and allyl groups () enable cross-coupling reactions, facilitating diversification into complex scaffolds.
  • Aromatic Interactions : 3-Hydroxyphenyl () and methoxyphenyl () substituents may engage in π-π stacking or hydrogen bonding, relevant to receptor targeting.

Limitations and Challenges

  • Stereochemical Complexity : Diastereomer separation (e.g., 1h ) reduces yields and complicates synthesis .
  • Stability Issues: Electron-deficient groups (e.g., cyano) may require inert conditions to prevent decomposition .
  • Data Gaps : The target compound’s specific synthetic routes, stability, and biological activity remain uncharacterized in the provided evidence.

Biological Activity

Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities. Azetidines are four-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and applications in therapeutic contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H23_{23}NO3_{3}
  • Molecular Weight : 275.37 g/mol

The compound features a tert-butyl group, an azetidine ring, and a 3-hydroxycinnamyl moiety, which contribute to its biological properties.

Synthesis

This compound can be synthesized through various methods involving the reaction of tert-butyl 3-aminocrotonate with appropriate cinnamyl derivatives under controlled conditions. The synthesis typically involves:

  • Protection of the amine group.
  • Formation of the azetidine ring via cyclization.
  • Deprotection to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can disrupt microbial cell membranes, leading to increased permeability and cell lysis .

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Isoniazid (control)0.5High

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in inflammation and microbial defense. The azetidine ring structure allows for interaction with enzymes and receptors that modulate immune responses.

Case Studies

  • In vitro Study on Antimicrobial Activity : A study evaluated the efficacy of various azetidine derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the side chains significantly affected the minimum inhibitory concentration (MIC), with some derivatives showing enhanced activity compared to traditional antibiotics .
  • Anti-inflammatory Activity Assessment : In another study, this compound was tested on human macrophage cell lines. The compound demonstrated a reduction in TNF-alpha production, indicating its potential use as an anti-inflammatory agent .

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